5-Hexenyltrichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

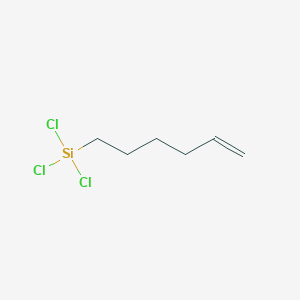

2D Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Hexenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenyltrichlorosilane (CAS No. 18817-29-3) is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and organic synthesis. Its unique structure, featuring a terminal alkene group and a reactive trichlorosilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for a technical audience.

Core Chemical and Physical Properties

This compound is a combustible liquid that is highly sensitive to moisture.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H11Cl3Si | [1] |

| Molecular Weight | 217.60 g/mol | [1] |

| Boiling Point | 33-34 °C @ 0.7 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Refractive Index | Not widely reported | |

| Flash Point | 60 °C (140 °F) | [1] |

Reactivity and Chemical Transformations

The chemical behavior of this compound is dominated by the distinct reactivity of its two functional groups: the trichlorosilyl moiety and the terminal hexenyl group.

Reactions of the Trichlorosilyl Group

The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is the basis for many of its applications in surface modification and polymer synthesis.

In the presence of water or protic solvents, this compound readily undergoes hydrolysis to form silanetriols. These intermediates are unstable and rapidly condense to form polysiloxanes, which can exist as oligomers or cross-linked networks. This reaction is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.

-

Reaction Scheme: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁(OH)₃Si + 3HCl n C₆H₁₁(OH)₃Si → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O

This property is fundamental to its use in forming self-assembled monolayers (SAMs) on hydroxylated surfaces such as silica, glass, and metal oxides.

Caption: Hydrolysis and condensation of this compound.

Similar to hydrolysis, this compound reacts with alcohols to form trialkoxysilanes. This reaction is also catalyzed by the presence of a base to neutralize the HCl byproduct. For example, its reaction with ethanol yields 5-hexenyltriethoxysilane.

-

Reaction Scheme: C₆H₁₁SiCl₃ + 3CH₃CH₂OH → C₆H₁₁Si(OCH₂CH₃)₃ + 3HCl

The trichlorosilyl group can react with organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of new silicon-carbon bonds, allowing for the synthesis of more complex organosilanes. The extent of substitution can be controlled by the stoichiometry of the reagents.

Caption: Stepwise substitution with organometallic reagents.

Reactions of the Hexenyl Group

The terminal double bond of the hexenyl chain offers a site for a variety of addition reactions, enabling further functionalization of the molecule.

The alkene can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by platinum complexes and is a powerful method for creating silicon-carbon bonds.

The double bond can also participate in free-radical reactions, such as polymerization or addition of radical species across the double bond.

Experimental Protocols

General Handling and Storage

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1] Avoid contact with skin and eyes, and do not inhale vapors.[1] All equipment must be dry and purged with an inert gas (e.g., argon or nitrogen) before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is incompatible with water, alcohols, acids, and oxidizing agents.[1]

Protocol for Surface Modification of Silica Substrates

This protocol describes a general procedure for the formation of a 5-hexenyl-terminated self-assembled monolayer on a silica surface.

Materials:

-

This compound

-

Anhydrous toluene

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Silicon wafers or glass slides

-

Methanol

-

Deionized water

Procedure:

-

Substrate Cleaning: Immerse the silica substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the substrates thoroughly with deionized water and then with methanol.

-

Dry the substrates under a stream of dry nitrogen and then in an oven at 120 °C for at least 1 hour.

-

Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature.

-

Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.

-

Cure the coated substrates in an oven at 120 °C for 1 hour to promote the formation of a stable siloxane network.

Caption: Workflow for surface modification with this compound.

Conclusion

This compound is a versatile chemical building block with a rich and diverse reactivity profile. Its ability to undergo reactions at both the trichlorosilyl and hexenyl functionalities makes it a valuable tool for chemists and material scientists. Proper handling and an understanding of its chemical properties are crucial for its safe and effective use in research and development. This guide provides a foundational understanding to support its application in various scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis and Purification of 5-Hexenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 5-hexenyltrichlorosilane, a valuable bifunctional molecule in materials science and organic synthesis. The document details experimental protocols for both Grignard-based and hydrosilylation-based syntheses, along with purification techniques and characterization data.

Synthesis of this compound

This compound can be synthesized through two principal methods: the Grignard reaction involving the coupling of a 5-hexenyl magnesium halide with a silicon halide, and the hydrosilylation of 1,5-hexadiene with trichlorosilane.

Grignard Reaction Synthesis

This classic organometallic approach involves the formation of a Grignard reagent from a 5-hexenyl halide, which then reacts with an excess of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), to yield the desired product.

Experimental Protocol:

Step 1: Preparation of 5-Hexenylmagnesium Bromide

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is assembled and flame-dried.

-

Reagents:

-

Magnesium turnings (1.2 eq.)

-

5-Bromo-1-hexene (1.0 eq.)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

Magnesium turnings are placed in the flask under a nitrogen atmosphere.

-

A small crystal of iodine can be added to activate the magnesium surface.

-

A solution of 5-bromo-1-hexene in the anhydrous solvent is added dropwise via the dropping funnel to the stirred magnesium suspension.

-

The reaction is typically initiated by gentle heating. Once initiated, the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

-

Step 2: Reaction with Silicon Tetrachloride

-

Apparatus: The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

Reagents:

-

5-Hexenylmagnesium bromide solution (from Step 1)

-

Silicon tetrachloride (SiCl₄) (at least 2.0 eq., often used as a solvent as well)

-

-

Procedure:

-

Silicon tetrachloride, often in excess to minimize the formation of di- and tri-substituted silanes, is added dropwise to the cooled and stirred Grignard solution.

-

The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

Table 1: Representative Quantitative Data for Grignard Synthesis of Alkenyltrichlorosilanes *

| Parameter | Value |

| Reactants | 5-Hexenylmagnesium Bromide, Silicon Tetrachloride |

| Solvent | Diethyl ether or THF |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 40-60% |

| Purity (before purification) | Varies, contains di- and tri-substituted silanes |

Caption: Grignard synthesis of this compound.

Hydrosilylation Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. For the synthesis of this compound, this involves the reaction of 1,5-hexadiene with trichlorosilane (HSiCl₃). This method often offers higher atom economy and selectivity compared to the Grignard route. A recent study by Marcinec et al. (2021) details the highly regioselective monofunctionalization of 1,5-hexadiene with various organosilicon compounds, providing a strong basis for this protocol.[1]

Experimental Protocol:

-

Apparatus: A Schlenk flask or a similar reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

Reagents:

-

1,5-Hexadiene (1.0 eq.)

-

Trichlorosilane (HSiCl₃) (1.0-1.2 eq.)

-

Platinum-based catalyst (e.g., Karstedt's catalyst, Speier's catalyst) or Rhodium-based catalyst (e.g., Wilkinson's catalyst) (typically in ppm concentrations)

-

Anhydrous toluene or other inert solvent (optional)

-

-

Procedure:

-

The reaction vessel is charged with 1,5-hexadiene and the solvent (if used) under an inert atmosphere.

-

The catalyst is added to the stirred solution.

-

Trichlorosilane is added dropwise to the reaction mixture. The reaction can be exothermic, and cooling may be necessary to control the temperature.

-

The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures, depending on the catalyst) for a period of time (typically 1-24 hours) until complete conversion of the limiting reagent is observed by GC analysis.

-

Upon completion, the catalyst can be removed by filtration through a short pad of silica gel or by distillation.

-

The solvent and any unreacted starting materials are removed under reduced pressure to yield the crude product.

-

Table 2: Representative Quantitative Data for Hydrosilylation Synthesis of Alkenylsilanes *

| Parameter | Value |

| Reactants | 1,5-Hexadiene, Trichlorosilane |

| Catalyst | Platinum(0) or Rhodium(I) complexes |

| Solvent | Toluene (optional) |

| Reaction Temperature | Room temperature to 80 °C |

| Typical Yield | >90% (for monofunctionalization)[1] |

| Purity (before purification) | High, with potential for minor side products |

Note: Data is based on the monofunctionalization of 1,5-hexadiene with various silanes as reported by Marcinec et al. (2021).[1]

Caption: Hydrosilylation synthesis of this compound.

Purification of this compound

The primary method for purifying this compound is vacuum distillation . This technique is necessary due to the compound's relatively high boiling point and its sensitivity to decomposition at atmospheric pressure.

Experimental Protocol: Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short-path distillation head (or a Vigreux column for better separation), a condenser, a receiving flask, a vacuum pump, and a pressure gauge.

-

Procedure:

-

The crude this compound is placed in the distillation flask with a magnetic stir bar.

-

The system is evacuated to the desired pressure (typically in the range of 1-10 mmHg).

-

The distillation flask is heated gently in an oil bath.

-

The fraction boiling at the expected temperature is collected. The boiling point will be significantly lower than the atmospheric pressure boiling point. For reference, the boiling point of the structurally similar tri-n-hexylchlorosilane is 153.5-154 °C at 5 mmHg.

-

It is crucial to maintain a stable vacuum and a slow distillation rate to ensure good separation from any lower or higher boiling impurities.

-

Table 3: Estimated Purification Parameters for this compound *

| Parameter | Value |

| Purification Method | Vacuum Distillation |

| Estimated Boiling Point | 140-160 °C at 5 mmHg |

| Expected Purity | >98% |

Note: The boiling point is an estimation based on structurally similar compounds. The actual boiling point may vary.

Caption: Purification workflow for this compound.

Characterization of this compound

The purified this compound should be characterized by standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 4.9-5.8 ppm), the methylene group adjacent to the silicon atom (δ ~1.5-1.8 ppm), and the other methylene groups of the hexenyl chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two sp² carbons of the double bond (δ ~114 and ~138 ppm), the carbon bonded to silicon (δ ~20-30 ppm), and the other sp³ carbons of the aliphatic chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| =CH₂ | 4.9 - 5.1 (m, 2H) | ~114 |

| -CH= | 5.7 - 5.9 (m, 1H) | ~138 |

| -CH₂-SiCl₃ | 1.5 - 1.8 (t, 2H) | ~25 |

| -CH₂-CH₂-SiCl₃ | 1.3 - 1.6 (m, 2H) | ~33 |

| =CH-CH₂- | 2.0 - 2.2 (m, 2H) | ~33 |

| =CH-CH₂-CH₂- | 1.4 - 1.7 (m, 2H) | ~28 |

Note: These are predicted chemical shifts based on standard correlation tables and data for similar compounds. Actual values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool to assess the purity of the sample and to confirm its molecular weight. The gas chromatogram should ideally show a single major peak for the purified product. The mass spectrum will exhibit the molecular ion peak (or fragments corresponding to the loss of a chlorine atom) and a characteristic isotopic pattern due to the presence of three chlorine atoms. The fragmentation pattern will also show characteristic losses of alkyl and alkenyl fragments.

Table 5: Expected GC-MS Data for this compound *

| Parameter | Expected Value |

| Purity (by GC) | >98% |

| Molecular Ion (M⁺) | m/z 216 (with characteristic Cl₃ isotopic pattern) |

| Major Fragments | [M-Cl]⁺, [M-C₆H₁₁]⁺, SiCl₃⁺ |

Note: The observation of the molecular ion may depend on the ionization method used. The listed fragments are based on common fragmentation patterns of organosilanes.

Conclusion

This technical guide has outlined the primary synthetic and purification methodologies for this compound. The hydrosilylation of 1,5-hexadiene generally offers a more efficient and selective route compared to the Grignard reaction. Vacuum distillation is the preferred method for purification. The provided experimental protocols and characterization data, based on established chemical principles and literature on analogous compounds, serve as a valuable resource for researchers in the fields of chemistry and materials science. It is important to note that while this guide provides detailed procedures, optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity in a specific laboratory setting.

References

Navigating the Reaction Landscape: An In-depth Technical Guide to the Hydrolysis of 5-Hexenyltrichlorosilane in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental considerations, and analytical methodologies for understanding and controlling the hydrolysis of 5-Hexenyltrichlorosilane in a solution environment. Due to the highly reactive nature of trichlorosilanes, this process is fundamental to the synthesis of novel silicon-based materials, including functionalized polysiloxanes and silsesquioxanes, which are of increasing interest in advanced materials and drug delivery applications. While specific kinetic data for this compound is not extensively published, this guide draws upon the well-established chemistry of analogous alkyl- and vinyl-trichlorosilanes to provide a robust framework for experimental design and interpretation.

Core Reaction Principles: Hydrolysis and Condensation

The conversion of this compound into a polysiloxane network is a two-stage process: hydrolysis followed by condensation.

Hydrolysis: This is a rapid and highly exothermic reaction where the three chloro groups on the silicon atom are sequentially replaced by hydroxyl groups upon reaction with water. This reaction produces hydrochloric acid (HCl) as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = 5-Hexenyl)

Condensation: The resulting 5-Hexenylsilanetriol is unstable and readily undergoes intermolecular condensation reactions. Silanol groups react with each other to form siloxane (Si-O-Si) bonds, releasing water in the process. This polymerization process leads to the formation of oligomers and eventually a cross-linked polysiloxane network, often referred to as a poly(5-hexenylsilsesquioxane).

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O ...and further condensation

The 5-hexenyl group (CH₂=CH(CH₂)₄-) is generally stable under these conditions and remains as a functional pendant group on the resulting polysiloxane backbone. This terminal double bond is available for subsequent chemical modifications, making it a valuable handle for the attachment of other molecules or for further polymerization reactions.

Experimental Protocols

Controlling the hydrolysis of a trichlorosilane is critical to achieving a desired product, whether it be soluble oligomers or a well-defined gel. The high reactivity and exothermicity necessitate careful control over reaction conditions.

General Protocol for Controlled Hydrolysis of this compound

This protocol is a representative method for achieving a controlled hydrolysis and condensation in a laboratory setting.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

-

Deionized water

-

Solvent for water (e.g., Acetone, Isopropanol)

-

Nitrogen or Argon gas for inert atmosphere

-

Quenching agent (e.g., a weak base like sodium bicarbonate solution, if neutralization is desired)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

Thermometer or thermocouple

-

Inert gas inlet/outlet

-

Ice bath

Procedure:

-

Setup: Assemble the reaction apparatus (three-neck flask with dropping funnel, condenser, and inert gas inlet) and ensure it is dry.

-

Inerting: Purge the system with an inert gas (Nitrogen or Argon) to displace air and moisture.

-

Dissolution: Dissolve this compound in an anhydrous solvent (e.g., Toluene) in the reaction flask under a positive pressure of inert gas. The concentration will influence the rate of intermolecular condensation.

-

Cooling: Cool the solution to a controlled temperature (e.g., 0-5 °C) using an ice bath to manage the exothermic nature of the hydrolysis.

-

Water Addition: Prepare a solution of deionized water in a miscible solvent (e.g., Acetone or THF). This allows for a more controlled addition of the stoichiometric amount of water.

-

Slow Addition: Add the water/solvent mixture dropwise to the stirred silane solution over a prolonged period. The rate of addition is a critical parameter to control the reaction rate and the molecular weight of the resulting polysiloxane.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (see Section 3). The evolution of HCl gas is a primary indicator of the reaction.

-

Aging: After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for a defined "aging" period to allow for further condensation.

-

Work-up: The resulting polysiloxane solution can be used as is, or the product can be isolated. Isolation may involve washing with water to remove HCl, followed by drying and removal of the solvent under reduced pressure.

Analytical Monitoring Techniques

In-situ monitoring of the hydrolysis and condensation process is crucial for understanding the reaction kinetics and controlling the final product properties.

| Technique | Information Obtained | Key Observations |

| ¹H NMR Spectroscopy | Monitoring the disappearance of the starting material and the appearance of intermediates and products. | - Shift in the signals of the protons adjacent to the silicon atom upon hydrolysis. - Broadening of signals as oligomers and polymers form. |

| ²⁹Si NMR Spectroscopy | Direct observation of the silicon environment. | - Distinct signals for R-SiCl₃, R-Si(OH)Cl₂, R-Si(OH)₂Cl, R-Si(OH)₃, and various siloxane (T-structures) environments. |

| FT-IR Spectroscopy | Tracking the changes in functional groups. | - Disappearance of the Si-Cl bond absorbance. - Appearance of a broad Si-OH stretching band. - Growth of the Si-O-Si stretching band as condensation proceeds. |

| Gas Chromatography (GC) | Quantifying the consumption of the starting this compound. | - Decrease in the peak area of this compound over time. |

| Gel Permeation Chromatography (GPC) | Determining the molecular weight distribution of the resulting polysiloxane. | - Evolution of the molecular weight and polydispersity as condensation progresses. |

Visualizing the Process

Reaction Pathway

Caption: Hydrolysis and condensation of this compound.

Experimental Workflow

A Deep Dive into Silane Chemistry: Unveiling the Contrasting Properties of Trichlorosilanes and Trialkoxysilanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the expansive landscape of silicon chemistry, trichlorosilanes and trialkoxysilanes emerge as two pivotal classes of compounds, each possessing a unique repertoire of properties and applications. While sharing a common silicon-hydrogen bond, the dramatic difference in their leaving groups—chloride versus alkoxy—imparts distinct reactivity profiles that dictate their utility in fields ranging from semiconductor manufacturing to advanced drug delivery systems. This technical guide provides a comprehensive exploration of the key differences between these two families of silanes, offering a comparative analysis of their chemical and physical properties, reactivity, synthesis, and applications, supplemented with detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers and professionals in the chemical and biomedical sciences.

Core Chemical and Physical Characteristics: A Tale of Two Leaving Groups

The fundamental distinction between trichlorosilanes (RSiCl₃) and trialkoxysilanes (RSi(OR')₃) lies in the nature of the atoms bonded to the silicon center, which profoundly influences their physicochemical properties.

Trichlorosilanes: Highly Reactive and Volatile Precursors

Characterized by the presence of three chlorine atoms, trichlorosilanes are generally colorless, fuming liquids with pungent odors.[1][2] The highly electronegative chlorine atoms create a strong inductive effect, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity, particularly towards moisture, is a defining feature of this class of compounds.

Trialkoxysilanes: More Stable and Versatile Counterparts

In contrast, trialkoxysilanes feature three alkoxy (-OR') groups attached to the silicon atom. These compounds are typically colorless liquids with milder, often alcoholic or ester-like, odors.[3][4] The silicon-oxygen bond in the alkoxy group is more stable than the silicon-chlorine bond, resulting in significantly lower reactivity compared to their trichlorosilane counterparts. This greater stability allows for more controlled handling and a broader range of applications where rapid hydrolysis is undesirable.

A comparative summary of the physicochemical properties of representative trichlorosilanes and trialkoxysilanes is presented in Table 1.

Table 1: Physicochemical Properties of Selected Trichlorosilanes and Trialkoxysilanes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (at 20°C) |

| Trichlorosilanes | |||||

| Trichlorosilane | HSiCl₃ | 135.45 | 31.8[5] | 1.342[5] | 1.4020 |

| Methyltrichlorosilane | CH₃SiCl₃ | 149.48 | 66 | 1.27 | 1.4085 |

| Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.55 | 201[6] | 1.321[7] | 1.5247[6] |

| Trialkoxysilanes | |||||

| Trimethoxysilane | HSi(OCH₃)₃ | 122.16 | 84 | 0.96 | 1.3580 |

| Methyltrimethoxysilane | CH₃Si(OCH₃)₃ | 136.22 | 102-104[8][9] | 0.955[8] | 1.371[8] |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | 208.33 | 168-169[10] | 0.933 (at 20°C)[10] | 1.3818 (at 25°C)[11] |

Reactivity Profile: A Study in Contrasting Hydrolytic Stability

The most significant divergence in the chemical behavior of trichlorosilanes and trialkoxysilanes is their reactivity towards nucleophiles, particularly water.

Trichlorosilanes: Vigorous and Uncontrolled Hydrolysis

Trichlorosilanes react violently and exothermically with water in a rapid hydrolysis reaction.[2][5] This process leads to the formation of silanols (RSi(OH)₃) and hydrochloric acid (HCl). The generated HCl can further catalyze the condensation of silanols, leading to the rapid formation of cross-linked polysiloxane networks. This high reactivity makes trichlorosilanes challenging to handle, requiring stringent anhydrous conditions.

The hydrolysis and condensation pathway of trichlorosilanes can be visualized as follows:

Trialkoxysilanes: Controlled and Catalyzed Hydrolysis

In stark contrast, the hydrolysis of trialkoxysilanes is a much slower and more controllable process.[3] It typically requires the presence of an acid or base catalyst to proceed at a practical rate.[12] This reaction yields silanols and the corresponding alcohol (R'OH) as a byproduct. The ability to modulate the rate of hydrolysis and condensation by controlling the pH and catalyst concentration is a key advantage of trialkoxysilanes, enabling the precise fabrication of silica-based materials.

The hydrolysis of trialkoxysilanes is a stepwise process, and the subsequent condensation can occur through two pathways: water-producing or alcohol-producing condensation.

Synthesis Routes: From Industrial Production to Laboratory Methods

The methods for synthesizing trichlorosilanes and trialkoxysilanes reflect their differing stabilities and intended applications.

Synthesis of Trichlorosilanes

The primary industrial method for producing trichlorosilane is the Direct Process , also known as the Rochow-Müller process. This involves the reaction of metallurgical-grade silicon with anhydrous hydrogen chloride at high temperatures (280-300 °C) in the presence of a copper catalyst.[5][13]

Si + 3HCl → HSiCl₃ + H₂ [5]

For laboratory-scale synthesis of more complex organotrichlorosilanes, hydrosilylation of alkenes or alkynes with trichlorosilane is a common method.[5]

Synthesis of Trialkoxysilanes

Trialkoxysilanes can be synthesized through several routes:

-

Direct Synthesis: Similar to trichlorosilanes, a direct process can be employed where silicon reacts with an alcohol in the presence of a copper catalyst at elevated temperatures.[14] This method is particularly used for the industrial production of simple trialkoxysilanes.

-

From Trichlorosilanes: A common laboratory and industrial method involves the alcoholysis of the corresponding trichlorosilane. This reaction is typically performed by adding the alcohol to the trichlorosilane, often in the presence of a base to neutralize the HCl byproduct.[9]

-

From Tetraalkoxysilanes: Aryl- and alkyltrialkoxysilanes can be prepared by the reaction of a tetraalkoxysilane with an organometallic reagent, such as a Grignard or organolithium reagent.[15][16] This method offers a versatile route to a wide range of functionalized trialkoxysilanes.

Applications: From Bulk Chemicals to High-Tech Materials

The distinct reactivity profiles of trichlorosilanes and trialkoxysilanes lead to their application in vastly different arenas.

Applications of Trichlorosilanes

The high reactivity of trichlorosilanes makes them crucial intermediates in large-scale industrial processes:

-

Production of Polysilicon: Trichlorosilane is a primary precursor in the Siemens process for the production of high-purity polysilicon used in the semiconductor and solar panel industries.[5]

-

Hydrosilylation Reactions: They are widely used in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.[5]

-

Surface Modification: Trichlorosilanes are used to create self-assembled monolayers (SAMs) on various substrates, imparting properties such as hydrophobicity and adhesion promotion.

Applications of Trialkoxysilanes

The controlled reactivity and versatility of trialkoxysilanes have led to their widespread use in materials science, coatings, and biomedical applications:

-

Sol-Gel Processes: They are the fundamental building blocks in sol-gel chemistry for the synthesis of ceramics, glasses, and hybrid organic-inorganic materials.

-

Coupling Agents: Functionalized trialkoxysilanes act as coupling agents to enhance adhesion between organic polymers and inorganic fillers in composites.

-

Crosslinking Agents: They are used as crosslinkers in the curing of silicone polymers and other resins.

-

Drug Delivery: In the pharmaceutical and biomedical fields, trialkoxysilanes are employed to functionalize nanoparticles and other drug carriers for targeted delivery and controlled release.

Experimental Protocols

Synthesis of Phenyltrichlorosilane (Illustrative Protocol)

Materials:

-

Benzene (anhydrous)

-

Silicon tetrachloride (SiCl₄)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Apparatus for fractional distillation

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride.

-

Slowly add a mixture of benzene and silicon tetrachloride from the dropping funnel while stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the mixture and carefully pour it onto crushed ice to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride.

-

Purify the crude phenyltrichlorosilane by fractional distillation under reduced pressure.

Synthesis of Methyltrimethoxysilane (Illustrative Protocol)

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Methanol (anhydrous)

-

A base (e.g., pyridine or triethylamine, optional)

-

Apparatus for distillation

Procedure:

-

In a flask equipped with a dropping funnel and a reflux condenser connected to a system to trap evolved HCl, place methyltrichlorosilane.

-

Cool the flask in an ice bath.

-

Slowly add anhydrous methanol from the dropping funnel with stirring. The reaction is exothermic and will generate HCl gas.

-

If a base is used, it can be added to the reaction mixture to neutralize the HCl as it is formed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.

-

Purify the methyltrimethoxysilane by fractional distillation.

Characterization Techniques

The synthesized silanes can be characterized using a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure and purity of the silane products.[17][18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as Si-H, Si-Cl, Si-O-C, and Si-C bonds.[19][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of volatile silanes and identifying any byproducts.

Conclusion

Trichlorosilanes and trialkoxysilanes, while structurally similar, exhibit a fascinating dichotomy in their chemical behavior. The high reactivity of the Si-Cl bond in trichlorosilanes makes them powerful but challenging reagents, primarily serving as intermediates in large-scale industrial synthesis. Conversely, the more stable Si-OR bond in trialkoxysilanes allows for controlled and tunable reactivity, opening up a vast array of applications in advanced materials, surface science, and biomedicine. A thorough understanding of their distinct properties is paramount for researchers and scientists seeking to harness the unique potential of these versatile silicon compounds in their respective fields. By carefully selecting the appropriate silane and controlling the reaction conditions, a wide range of tailored materials and functionalities can be achieved, paving the way for future innovations.

References

- 1. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 6. PHENYLTRICHLOROSILANE | [gelest.com]

- 7. Phenyltrichlorosilane CAS#: 98-13-5 [m.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]

- 10. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 11. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis [moem.pensoft.net]

- 14. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 15. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates [organic-chemistry.org]

- 17. tus.elsevierpure.com [tus.elsevierpure.com]

- 18. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cetjournal.it [cetjournal.it]

Navigating the Risks: A Technical Guide to Safely Handling 5-Hexenyltrichlorosilane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling 5-Hexenyltrichlorosilane, a combustible and corrosive organochlorosilane compound, in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant hazards associated with this chemical and to ensure a safe research environment.

Core Safety and Hazard Data

This compound (C6H11Cl3Si) is a reactive chemical intermediate that demands careful handling due to its hazardous properties.[1] It is classified as a combustible liquid that causes severe skin burns and eye damage.[1] A primary hazard is its reaction with water and moisture, which liberates irritating and corrosive hydrogen chloride gas.[1]

Quantitative Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H11Cl3Si | [1][2][3][4] |

| Molecular Weight | 217.6 g/mol | [2][3][4] |

| Physical State | Liquid | [1] |

| Boiling Point | 33-34°C @ 0.7 mm Hg | [4] |

| Density | 1.1 g/cm³ | [4] |

| Flash Point | 60°C | [4] |

| Melting Point | <0°C | [4] |

| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents | [4] |

GHS Hazard Identification and Classification

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | No Pictogram | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

Experimental Protocols: From Receipt to Disposal

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

An emergency eye wash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE):

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[1]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1] Contact lenses should not be worn.[1]

-

Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[1]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Handling and Storage Procedures

Handling:

-

Avoid all contact with skin and eyes, and do not breathe vapors.[1]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

-

Use only non-sparking tools when handling containers.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Storage:

-

Store in a cool, well-ventilated, and dry area away from heat sources.[1]

-

Keep containers tightly closed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

-

Store in a locked cabinet or other secure location.[1]

-

Incompatible Materials: Keep separate from acids, alcohols, and oxidizing agents.[1]

Accidental Release and Spill Cleanup Protocol

-

Immediate Actions:

-

Containment and Cleanup:

-

Wearing the appropriate PPE, contain the spill using dikes or absorbents.

-

Use an absorbent material such as vermiculite, dry sand, or earth to collect the spilled chemical.

-

Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

-

-

Decontamination:

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |

| Ingestion | Rinse the mouth with water.[5] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention. |

Visualizing Safety Workflows and Hazard Relationships

To further clarify the safety procedures and the interconnected nature of the hazards, the following diagrams have been generated.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationships of hazards for this compound.

References

Solubility of 5-Hexenyltrichlorosilane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-hexenyltrichlorosilane in common organic solvents. Due to the reactive nature of its trichlorosilyl group, the solubility of this compound is critically dependent on the type of solvent used. This document outlines its expected qualitative solubility, provides a detailed experimental protocol for quantitative determination, and visualizes key concepts and workflows.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility/Reactivity | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Reactive, Not Soluble | The Si-Cl bonds of the trichlorosilyl group are highly susceptible to hydrolysis and alcoholysis, leading to rapid reaction rather than dissolution.[2][3] This reaction produces hydrochloric acid and siloxanes. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble/Miscible | These solvents do not have labile protons and are less likely to react with the trichlorosilyl group. The polarity of these solvents can facilitate the dissolution of the polar Si-Cl bonds. However, some reactivity with acetone has been noted for trichlorosilane.[4] |

| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Likely Soluble/Miscible | The hexenyl chain of the molecule is non-polar, promoting solubility in non-polar solvents through "like dissolves like" interactions.[5] These solvents are generally inert towards the trichlorosilyl group. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given aprotic organic solvent. This protocol is based on the "excess solid" method, adapted for a moisture-sensitive compound.

2.1. Safety Precautions

-

This compound is corrosive and reacts with moisture to produce hydrochloric acid.[1] All manipulations must be performed in a certified fume hood.

-

Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.

-

All glassware and solvents must be scrupulously dried to prevent reaction with the silane. An inert atmosphere (e.g., nitrogen or argon) is required for all steps.

2.2. Materials and Equipment

-

This compound (high purity)

-

Anhydrous aprotic organic solvent of interest

-

Internal standard (a non-reactive compound soluble in the chosen solvent, e.g., a high-boiling point alkane for GC analysis)

-

Anhydrous drying agent (e.g., molecular sieves)

-

Inert gas supply (nitrogen or argon) with a manifold

-

Schlenk line or glovebox

-

Temperature-controlled shaker or stirring plate with a thermostat

-

Gas-tight syringes

-

0.2 µm syringe filters (PTFE or other solvent-compatible material)

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or an inductively coupled plasma mass spectrometer (ICP-MS) for silicon quantification.

2.3. Experimental Procedure

-

Solvent Preparation: Dry the chosen organic solvent over a suitable drying agent (e.g., molecular sieves) for at least 24 hours.

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere, add an excess amount of this compound to a series of oven-dried, sealed vials.

-

Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved this compound at the bottom of the vials confirms that an excess of the solute is present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Under an inert atmosphere, carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a 0.2 µm syringe filter. This filtration step is crucial to remove any suspended solid particles.

-

Immediately transfer the filtered aliquot into a clean, tared, sealed vial containing a known volume of the solvent and a precise amount of the internal standard.

-

Determine the mass of the transferred aliquot by weighing the vial before and after the addition.

-

-

Quantification:

-

Analyze the prepared samples using a calibrated GC-FID or ICP-MS.

-

For GC-FID analysis, the concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.

-

For ICP-MS analysis, the total silicon concentration in the diluted sample is measured, from which the concentration of this compound can be calculated.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the saturated solution from the analytical results.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical logic behind the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Chemical basis for the solubility of this compound.

References

Theoretical Surface Coverage of 5-Hexenyltrichlorosilane Monolayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical surface coverage of 5-Hexenyltrichlorosilane (5-HTCS) self-assembled monolayers (SAMs). It is designed to be a valuable resource for researchers and professionals working in surface chemistry, biosensor development, and drug delivery, where the precise control of surface functionalization is paramount. This document outlines the theoretical calculations for molecular surface area, summarizes key quantitative data, and provides detailed experimental protocols for the formation and characterization of 5-HTCS monolayers.

Introduction to this compound Monolayers

This compound (Cl₃Si(CH₂)₅CH=CH₂) is an organosilane compound widely utilized for the surface modification of materials possessing hydroxyl groups, such as silicon wafers with a native oxide layer, glass, and other metal oxides. The trichlorosilyl group readily hydrolyzes in the presence of trace amounts of water to form reactive silanols, which then condense with surface hydroxyl groups and polymerize with adjacent molecules to form a stable, covalently bound self-assembled monolayer (SAM). The terminal hexenyl group provides a reactive site for further chemical modifications, making 5-HTCS a valuable linker molecule for the immobilization of biomolecules, catalysts, or other functional moieties.

The packing density and surface coverage of the 5-HTCS monolayer are critical parameters that influence the properties and performance of the functionalized surface. A densely packed monolayer can provide a robust barrier against non-specific adsorption, while a controlled, lower-density monolayer may be desirable for certain applications requiring conformational flexibility of attached molecules.

Theoretical Surface Coverage and Molecular Footprint

The theoretical surface coverage of a 5-HTCS monolayer is primarily determined by the cross-sectional area of the molecule, often referred to as its molecular footprint. This can be estimated by considering the van der Waals radii of the atoms in the alkyl chain and the silicon headgroup.

Calculation of Molecular Cross-Sectional Area

A simplified model for estimating the cross-sectional area of an alkyl chain in a closely packed monolayer is based on the assumption of all-trans conformation of the carbon backbone. In this arrangement, the area occupied by each alkyl chain is approximately 0.20 to 0.25 nm². For short-chain silanes like 5-HTCS, the size of the silane headgroup and the conditions of monolayer formation can also significantly influence the packing density.

A more precise calculation can be performed using molecular modeling software by calculating the van der Waals surface area of the molecule in its lowest energy conformation and projecting it onto a 2D plane. Based on the bond lengths (C-C ≈ 1.54 Å, C-H ≈ 1.09 Å, Si-C ≈ 1.86 Å, Si-Cl ≈ 2.04 Å) and van der Waals radii (H ≈ 1.2 Å, C ≈ 1.7 Å, Si ≈ 2.1 Å, Cl ≈ 1.75 Å), the cross-sectional area of a single, unconstrained this compound molecule can be estimated.

Theoretical Calculation Workflow:

Caption: Workflow for theoretical surface coverage calculation.

Quantitative Data Summary

The following table summarizes the estimated theoretical and typical experimentally observed values for the surface coverage of alkyltrichlorosilane monolayers. It is important to note that the actual surface coverage can be influenced by various experimental factors.

| Parameter | Theoretical Value (Estimated) | Typical Experimental Value | Unit |

| Molecular Cross-Sectional Area | 0.22 - 0.28 | 0.25 - 0.35 | nm²/molecule |

| Surface Coverage (Γ) | 3.6 - 4.5 | 2.8 - 4.0 | molecules/nm² |

| Molar Surface Concentration | 5.9 - 7.5 | 4.6 - 6.6 | x 10⁻¹⁰ mol/cm² |

Note: The theoretical values are estimated based on the molecular dimensions of 5-HTCS and may vary depending on the calculation method. Experimental values are influenced by factors such as substrate cleanliness, water content in the solvent, reaction time, and temperature.

Experimental Protocols

This section provides detailed methodologies for the formation and characterization of 5-HTCS monolayers on a standard silicon wafer with a native oxide layer.

Formation of this compound Monolayers

This protocol describes the deposition of a 5-HTCS SAM from a solution phase.

Experimental Workflow for 5-HTCS Monolayer Formation:

Caption: Step-by-step workflow for 5-HTCS SAM formation.

Materials:

-

Silicon wafers (or other suitable substrates with hydroxyl groups)

-

This compound (95% or higher purity)

-

Anhydrous toluene (or other anhydrous, non-polar solvent like hexane)

-

Ethanol (ACS grade)

-

Deionized water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or RCA-1 solution (5:1:1 mixture of H₂O, 30% H₂O₂, and 27% NH₄OH)

-

Nitrogen or Argon gas

Procedure:

-

Substrate Cleaning:

-

Immerse the silicon wafers in Piranha solution at 80-120 °C for 15-30 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Alternatively, use RCA-1 solution at 75-80 °C for 10-15 minutes.

-

Thoroughly rinse the wafers with copious amounts of deionized water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

Optional: For a highly hydrophilic surface, treat the wafers with UV-ozone for 10-15 minutes immediately before deposition.

-

-

Monolayer Deposition:

-

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 5-HTCS in anhydrous toluene.

-

Immediately immerse the cleaned and dried substrates into the 5-HTCS solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be varied to control the surface coverage.

-

-

Post-Deposition Cleaning and Curing:

-

Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove excess, unreacted silane.

-

Sonicate the substrates in anhydrous toluene for 5-10 minutes to remove any physisorbed molecules.

-

Rinse the substrates with ethanol and then with deionized water.

-

Dry the functionalized substrates under a stream of nitrogen.

-

To promote the formation of a stable siloxane network, cure the substrates by baking them in an oven at 120 °C for 30-60 minutes.

-

Characterization of 5-HTCS Monolayers

3.2.1. Contact Angle Goniometry

This technique is used to assess the hydrophobicity of the surface, which is indicative of the quality and packing of the monolayer.

Procedure:

-

Place a droplet (typically 2-5 µL) of deionized water on the surface of the 5-HTCS functionalized substrate.

-

Use a goniometer to measure the static contact angle between the water droplet and the surface.

-

A high contact angle (typically > 70° for a well-formed hexenyl-terminated monolayer) indicates a successful and relatively dense monolayer formation.

3.2.2. X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the surface and confirm the presence of the 5-HTCS monolayer.

Procedure:

-

Place the functionalized substrate in the XPS vacuum chamber.

-

Acquire a survey spectrum to identify all elements present on the surface. Expect to see peaks for Si, O, and C.

-

Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions.

-

The C 1s spectrum should show a main peak corresponding to the alkyl chain (C-C, C-H) at approximately 285.0 eV and a smaller component at a slightly higher binding energy corresponding to the C-Si bond. The presence of the C=C bond may also be detectable.

3.2.3. Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of the monolayer.

Procedure:

-

Measure the optical properties (Ψ and Δ) of the bare silicon substrate before monolayer deposition.

-

Measure the optical properties of the 5-HTCS functionalized substrate.

-

Model the system as a two-layer model (silicon substrate and organic monolayer) and fit the experimental data to determine the thickness of the monolayer. The expected thickness for a dense 5-HTCS monolayer is in the range of 0.8-1.2 nm.

Signaling Pathways and Logical Relationships

The formation of a 5-HTCS monolayer involves a series of chemical reactions and physical assembly steps.

Signaling Pathway of 5-HTCS Monolayer Self-Assembly:

Caption: Reaction pathway for 5-HTCS self-assembly.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound monolayers. Understanding the theoretical basis for surface coverage, combined with robust experimental protocols for formation and characterization, is essential for the successful application of 5-HTCS in advanced materials science, biosensor development, and drug delivery systems. The provided data and methodologies serve as a foundational resource for researchers and professionals in these fields.

Role of the terminal alkene group in 5-Hexenyltrichlorosilane

An In-depth Technical Guide to the Role of the Terminal Alkene in 5-Hexenyltrichlorosilane

Abstract

This compound is a bifunctional molecule crucial for advanced surface engineering. Its chemical architecture, consisting of a hydrolytically reactive trichlorosilyl group and a versatile terminal alkene, enables the covalent linkage of organic functionalities to inorganic substrates. The trichlorosilyl moiety facilitates the formation of stable siloxane bonds with hydroxylated surfaces, creating self-assembled monolayers (SAMs). This guide focuses on the pivotal role of the terminal alkene group, which remains exposed on the surface, acting as a chemical handle for a variety of subsequent covalent modification strategies. We detail the key reactions, present quantitative data and experimental protocols, and illustrate the utility of this platform in the context of materials science and drug development.

Introduction: A Bifunctional Architect for Surface Modification

The utility of this compound lies in its orthogonal reactivity. The molecule is comprised of two key functional domains:

-

The Trichlorosilyl Headgroup (-SiCl₃): This group is highly reactive towards water and surface hydroxyl (-OH) groups present on materials like silica, glass, and metal oxides.[1] In the presence of trace atmospheric or surface water, it hydrolyzes to form a reactive silanetriol (-Si(OH)₃). This intermediate readily condenses with surface hydroxyls and other silanetriols to form a durable, cross-linked polysiloxane network covalently bound to the substrate (-Si-O-Substrate).

-

The Terminal Alkene Group (-CH=CH₂): Situated at the terminus of a six-carbon aliphatic chain, this group is oriented away from the surface after the silanization process. It does not participate in the initial surface attachment and is therefore fully available for subsequent chemical transformations. This alkene moiety is the primary enabler of tailored surface functionalization.

This dual nature allows for a two-step strategy where the molecule is first anchored, creating a well-defined organic layer, which is then further functionalized via the terminal double bond.

Core Reactivity of the Terminal Alkene Group

The surface-bound hexenyl group provides a platform for several highly efficient and specific chemical reactions.

Thiol-Ene "Click" Chemistry

Among the most powerful methods for modifying the alkene-terminated surface is the photo-initiated thiol-ene reaction.[2] This radical-mediated "click" reaction involves the addition of a thiol (R-SH) across the double bond.[3][4]

Key Features:

-

High Efficiency: The reaction proceeds to near-quantitative yields with minimal side products.[5][6]

-

Orthogonality: It is tolerant of a wide range of functional groups, allowing for the attachment of complex molecules like peptides, carbohydrates, and fluorescent dyes.[5][6]

-

Spatial and Temporal Control: Initiation via UV light allows for precise control over where and when the reaction occurs, enabling photopatterning of surfaces.[2]

-

Mild Conditions: The reaction is typically carried out at room temperature in standard glassware.[5][6]

The mechanism follows a free-radical chain process, resulting in an anti-Markovnikov addition of the thiol, forming a stable thioether linkage.

Hydrosilylation

Hydrosilylation is a classic organosilicon reaction that involves the addition of a hydrosilane (H-SiR₃) across the alkene double bond, typically catalyzed by a platinum complex (e.g., Karstedt's catalyst). This reaction is extremely efficient for creating stable silicon-carbon bonds and is a primary method for introducing further silane-based functionalities to the surface.

Other Transformations

The terminal alkene can also participate in a range of other organic reactions, including:

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form a surface-bound epoxide, a reactive electrophile for subsequent ring-opening reactions.

-

Polymerization: Acting as a monomer initiation site for surface-grafted polymer brushes via radical, anionic, or ring-opening metathesis polymerization (ROMP).

-

Diels-Alder Cycloaddition: Functioning as a dienophile to react with conjugated dienes, forming cyclic structures.

Data Presentation: Reaction Parameters

The following table summarizes representative quantitative data for the functionalization of alkene-terminated surfaces.

| Reaction Type | Reagent | Catalyst / Initiator | Solvent | Temperature (°C) | Time | Yield |

| Thiol-Ene Click | 1H,1H,2H,2H-Perfluorodecanethiol | DMPA | Isooctane | 25 | 10 min | >95% |

| Hydrosilylation | Triethoxysilane | Karstedt's Catalyst | Toluene | 60 | 4 h | ~90% |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane | 25 | 12 h | >80% |

Table 1. Representative reaction conditions and yields for the modification of surface-bound terminal alkenes derived from this compound. Data is compiled from typical procedures in surface chemistry literature.

Experimental Protocols

Protocol 1: Formation of 5-Hexenyl-Terminated Self-Assembled Monolayers (SAMs)

-

Substrate Cleaning: Sonicate silicon wafer coupons in acetone, followed by isopropyl alcohol (15 min each). Dry under a stream of nitrogen.

-

Surface Hydroxylation: Submerge the cleaned coupons in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive) .

-

Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry completely under a nitrogen stream.

-

Silanization: Immediately transfer the substrates to a 2% (v/v) solution of this compound in anhydrous toluene. Perform the reaction under an inert atmosphere (e.g., in a glovebox or Schlenk line) for 4 hours at room temperature.

-

Washing: Remove the substrates and sonicate sequentially in fresh toluene, ethyl acetate, and ethanol (5 min each) to remove physisorbed molecules.

-

Curing: Bake the substrates in an oven at 120°C for 1 hour to drive the cross-linking of the siloxane network. The result is a stable, alkene-terminated surface.

Protocol 2: Surface Functionalization via Photo-initiated Thiol-Ene Reaction

-

Prepare Reagent Solution: In a suitable solvent (e.g., isooctane), prepare a 10 mM solution of the desired thiol and a 1 mM solution of a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA).

-

Application: Place the 5-hexenyl-terminated substrate (from Protocol 1) in a petri dish and cover it with the reagent solution.

-

UV Irradiation: Irradiate the substrate with a low-power UV lamp (e.g., 365 nm) for 10-30 minutes. The reaction vessel should be shielded from ambient light.

-

Washing: After irradiation, remove the substrate and rinse it thoroughly with the solvent used for the reaction, followed by ethanol and dichloromethane to remove unreacted reagents.

-

Drying: Dry the newly functionalized substrate under a stream of nitrogen.

Mandatory Visualizations

Caption: Experimental workflow from substrate preparation to final functionalized surface.

Caption: Key steps in the photo-initiated thiol-ene radical reaction pathway on a surface.

Applications in Drug Development

The ability to precisely control surface chemistry via the terminal alkene of this compound is a powerful tool for drug development professionals.

-

Targeted Drug Delivery: Nanoparticles (e.g., silica, iron oxide) can be functionalized with a this compound SAM. The terminal alkenes can then be used to covalently attach targeting ligands (antibodies, peptides, aptamers) that direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing systemic toxicity.

-

High-Throughput Screening: Microarray plates can be patterned with different small molecules or capture probes by using photolithographic thiol-ene chemistry. These arrays can be used to screen drug candidates for binding affinity and specificity.

-

Biocompatible and Anti-Fouling Coatings: Medical implants and devices can be coated and subsequently functionalized with biocompatible polymers like polyethylene glycol (PEG) via the alkene handle. This PEGylation step dramatically reduces non-specific protein adsorption (fouling), minimizing foreign body response and improving device longevity.

-

Biosensors: The alkene group serves as an anchor point for the covalent immobilization of enzymes, antibodies, or nucleic acids onto sensor chips. This stable attachment is critical for creating robust and reusable diagnostic devices that can detect biomarkers with high sensitivity.

References

- 1. staff.tugraz.at [staff.tugraz.at]

- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 3. app.scinito.ai [app.scinito.ai]

- 4. mdpi.com [mdpi.com]

- 5. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thiol-ene-click-reaction-as-a-general-route-to-functional-trialkoxysilanes-for-surface-coating-applications - Ask this paper | Bohrium [bohrium.com]

5-Hexenyltrichlorosilane: A Technical Guide to its Properties and Applications in Surface Modification and Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenyltrichlorosilane (CAS No. 18817-29-3) is a bifunctional organosilane molecule that has garnered significant interest in materials science and nanotechnology. Its unique structure, featuring a reactive trichlorosilyl group and a terminal hexenyl group, allows for its versatile application in surface modification and polymer synthesis. This technical guide provides a comprehensive overview of the key properties of this compound, detailed experimental protocols for its application in creating self-assembled monolayers (SAMs) and polymer grafting, and a summary of relevant quantitative data.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 18817-29-3 | |

| Molecular Formula | C₆H₁₁Cl₃Si | |

| Molecular Weight | 217.60 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 196.7 °C at 760 mmHg | |

| Density | 1.139 g/cm³ | |

| Refractive Index | 1.461 | |

| Flash Point | 87.8 °C | |

| Solubility | Reacts with water and protic solvents | |

| Synonyms | Trichloro(5-hexen-1-yl)silane |

Molecular Structure

The molecular structure of this compound consists of a six-carbon chain with a terminal double bond (a hexenyl group) attached to a silicon atom which is, in turn, bonded to three chlorine atoms.

Chemical Structure:

Applications in Surface Modification: Self-Assembled Monolayers (SAMs)

The trichlorosilyl group of this compound is highly reactive towards hydroxylated surfaces, such as silica, glass, and metal oxides. This reactivity allows for the formation of dense, well-ordered self-assembled monolayers (SAMs). The terminal hexenyl group then provides a reactive handle for further functionalization.

Experimental Protocol: Formation of a 5-Hexenyl-terminated SAM on a Silica Substrate

This protocol describes a general procedure for the formation of a this compound SAM on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.

-

Rinse the wafers thoroughly with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

SAM Deposition:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the self-assembly process to proceed for 2-12 hours at room temperature.

-

-

Post-Deposition Cleaning:

-

Remove the wafers from the silane solution.

-

Rinse the wafers with fresh anhydrous toluene to remove any physisorbed molecules.

-

Rinse with ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

Optional: Cure the SAM by baking at 120°C for 30-60 minutes to promote cross-linking of the siloxane network.

-

Characterization:

The resulting hexenyl-terminated surface can be characterized by various techniques to confirm the presence and quality of the SAM.

| Characterization Technique | Expected Outcome |

| Contact Angle Goniometry | An increase in the water contact angle compared to the bare silica surface, indicating a more hydrophobic surface. |

| Ellipsometry | Measurement of a uniform layer thickness, typically in the range of 1-2 nm. |

| X-ray Photoelectron Spectroscopy (XPS) | Detection of Si, C, and Cl (if hydrolysis is incomplete) signals corresponding to the monolayer. |

| Atomic Force Microscopy (AFM) | Imaging of a smooth and uniform surface morphology. |

Applications in Polymer Synthesis: Polymer Grafting

The terminal double bond of the 5-hexenyl group on a surface-bound SAM provides a reactive site for initiating "grafting-from" polymerization or for "grafting-to" attachment of pre-formed polymers. This allows for the creation of polymer brushes on surfaces, which can be used to tailor surface properties for applications in biocompatibility, lubrication, and responsive materials.

Experimental Workflow: "Grafting-From" Polymerization via Surface-Initiated Radical Polymerization

This workflow outlines the general steps for growing polymer chains from a 5-hexenyl-terminated surface.

Caption: Workflow for "grafting-from" polymerization.

Signaling Pathways and Logical Relationships

In the context of this compound's applications, a "signaling pathway" can be interpreted as the logical progression of chemical transformations. The following diagram illustrates the reaction pathway for surface modification and subsequent functionalization.

Caption: Reaction pathway for surface functionalization.

Conclusion

This compound is a valuable bifunctional molecule for researchers and scientists working in materials science, surface chemistry, and polymer science. Its ability to form robust self-assembled monolayers with a reactive terminal alkene provides a versatile platform for creating functional surfaces and advanced polymer architectures. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of this compound in a variety of research and development settings.

Disclaimer: The experimental protocols described are for informational purposes only and should be performed by qualified individuals in a laboratory setting with appropriate safety precautions. The reactivity of this compound with moisture requires handling under inert conditions. Piranha solution is extremely corrosive and must be handled with extreme care.

Methodological & Application

Application Note: Protocol for Forming Self-Assembled Monolayers with 5-Hexenyltrichlorosilane

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers or glass, using 5-Hexenyltrichlorosilane. The terminal vinyl group of this silane makes it a versatile platform for subsequent chemical modifications, crucial in biosensor development and surface functionalization.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate.[1] Organosilanes, particularly trichlorosilanes, are widely used to form robust SAMs on substrates rich in hydroxyl groups (e.g., silicon oxide, glass, alumina).[1][2] The process involves the hydrolysis of the trichlorosilyl headgroup in the presence of trace water, followed by condensation and the formation of covalent siloxane (Si-O-Si) bonds with the substrate and adjacent silane molecules.[1]

This compound is a valuable precursor because its terminal alkene group provides a reactive handle for further functionalization through various chemical reactions, such as thiol-ene "click" chemistry, hydrosilylation, or polymerization. This allows for the precise engineering of surface properties for applications in microelectronics, bio-adhesion, and sensor technology.[3]

Experimental Protocol